molecular formula C8H7NOS2 B1334758 5-Methoxybenzo[d]thiazole-2-thiol CAS No. 55690-60-3

5-Methoxybenzo[d]thiazole-2-thiol

Cat. No.: B1334758
CAS No.: 55690-60-3
M. Wt: 197.3 g/mol
InChI Key: JDPITNFDYXOKRM-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazole-2-thiol (CAS: 3507-28-6) is a sulfur-containing heterocyclic compound with the molecular formula C₈H₇NOS₂ (Mol. Wt.: 197.28). It features a benzothiazole core substituted with a methoxy group at the 5-position and a thiol (-SH) group at the 2-position. This compound is commercially available and serves as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting bacterial quorum sensing (QS) systems, viral proteases, and kinase enzymes . Its synthesis typically involves condensation reactions of substituted anilines with sulfur-containing reagents under controlled conditions, yielding high purity (>95% by HPLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]thiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 5-methoxy-2-chlorobenzaldehyde in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like ethanol or dimethylformamide at elevated temperatures .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction, ensuring efficient mixing, and maintaining precise temperature control to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methoxybenzo[d]thiazole-2-thiol is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the compound's applications across several domains, including chemistry, biology, medicine, and industry, supported by comprehensive data tables and case studies.

Synthetic Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its versatility allows it to undergo various chemical reactions, including:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction : The compound can be reduced to form thiolates.
  • Substitution : The methoxy group can participate in nucleophilic substitution reactions.

These reactions highlight its importance in synthetic organic chemistry, facilitating the development of new compounds with diverse functionalities.

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. It acts as a selective inhibitor of the LasB quorum sensing system, crucial for bacterial communication and virulence.

CompoundTargetIC50 (µg/mL)
This compoundLasB (P. aeruginosa)45.5

Acetylcholinesterase Inhibition

The compound is being investigated for its potential role as an acetylcholinesterase inhibitor, relevant in treating Alzheimer's disease. Although specific IC50 values are not extensively documented, related compounds have shown promising activities, suggesting that this compound may also possess similar properties.

Medical Research

Research is ongoing to explore the therapeutic applications of derivatives of this compound, particularly in developing anti-inflammatory and antimicrobial agents. The compound's ability to inhibit cell proliferation in various cancer cell lines has also been noted, indicating its potential as an anticancer agent.

Industrial Applications

In the industrial sector, this compound is used in developing dyes and pigments and formulating specialty chemicals for various applications. Its unique properties make it suitable for use in products requiring specific chemical reactivity or stability.

Case Study 1: Quorum Sensing Inhibition

A study evaluated various benzothiazole derivatives, including this compound, for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The findings indicated that this compound effectively disrupts bacterial communication pathways essential for biofilm formation and pathogenicity.

Case Study 2: Acetylcholinesterase Inhibition

In another investigation focusing on benzothiazole derivatives, compounds similar to this compound were synthesized and tested for their acetylcholinesterase inhibitory activities. Results suggested that modifications to the benzothiazole structure could enhance inhibitory potency against acetylcholinesterase, providing insights into potential therapeutic applications for cognitive disorders.

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]thiazole-2-thiol involves its ability to interact with specific molecular targets. For instance, as a chemosensor, it forms coordination complexes with metal ions, leading to changes in its optical properties. This interaction is facilitated by the thiol and methoxy groups, which provide binding sites for the metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The biological and chemical properties of benzothiazole derivatives are heavily influenced by substituents on the aromatic ring and the thiol group. Below is a comparison of 5-Methoxybenzo[d]thiazole-2-thiol with analogues:

Compound Substituents Molecular Formula Mol. Wt. Melting Point (°C) Key Applications
This compound 5-OCH₃, 2-SH C₈H₇NOS₂ 197.28 160–208 QS inhibitors, antiviral agents
6-Chlorobenzo[d]thiazole-2-thiol 6-Cl, 2-SH C₇H₄ClNS₂ 201.70 Not reported Antimicrobial intermediates
5-Fluorobenzo[d]thiazole-2-thiol 5-F, 2-SH C₇H₄FNS₂ 185.24 Not reported Enzyme inhibition studies
5-Ethoxybenzo[d]thiazole-2-thiol 5-OCH₂CH₃, 2-SH C₉H₉NOS₂ 211.30 Not reported Synthetic intermediates
Benzo[d]thiazole-2-thiol Unsubstituted, 2-SH C₇H₅NS₂ 167.25 172–174 Broad-spectrum QS inhibitors

Key Observations :

  • Methoxy vs.

Quorum Sensing Inhibition

In Gram-negative bacteria like Pseudomonas aeruginosa, this compound derivatives exhibit selective inhibition of the LasB elastase system (IC₅₀ = 45.5–182.2 µg/mL), outperforming unsubstituted benzothiazole-2-thiol in affinity for the LasR receptor .

Antiviral Activity

This compound derivatives have been used to synthesize S-(Benzo[d]thiazol-2-yl)-5-(4-bromophenyl)furan-2-carbothioate , a potent SARS-CoV-2 main protease inhibitor (IC₅₀ < 10 µM). This activity is attributed to the thioester linkage and methoxy group’s electron-donating effects, which stabilize enzyme-inhibitor interactions .

Kinase Inhibition

Unlike 5-Methoxybenzothiophene-2-carboxamides (Clk1/4 inhibitors), this compound lacks direct kinase inhibition but serves as a precursor for kinase-targeting prodrugs due to its redox-active thiol group .

Biological Activity

5-Methoxybenzo[d]thiazole-2-thiol is a heterocyclic compound that has garnered attention in various fields of biological research due to its promising pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its antimicrobial effects, potential as an acetylcholinesterase inhibitor, and its implications in neurological studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₇NOS₂
  • Molecular Weight : Approximately 185.28 g/mol
  • CAS Number : 55690-60-3

The compound features a benzothiazole core with a methoxy group at the 5-position and a thiol (-SH) group at the 2-position, which contributes to its unique reactivity and biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.

  • Quorum Sensing Inhibition : The compound has been identified as a selective inhibitor of the LasB quorum sensing system, which is crucial for bacterial communication and virulence. In vitro assays revealed an IC50 value of 45.5 µg/mL , indicating significant inhibitory activity at relatively low concentrations .
CompoundTargetIC50 (µg/mL)
This compoundLasB (P. aeruginosa)45.5

2. Acetylcholinesterase Inhibition

Another area of interest is the compound's potential role as an acetylcholinesterase (AChE) inhibitor, which is particularly relevant in the context of Alzheimer's disease (AD). Compounds that inhibit AChE can help increase acetylcholine levels in the brain, thereby improving cognitive functions.

  • Inhibitory Activity : While specific IC50 values for this compound are not extensively documented, related compounds have shown promising activities in inhibiting AChE, suggesting that this compound may also possess similar properties .

Case Study: Quorum Sensing Inhibition

A study evaluated various benzothiazole derivatives, including this compound, for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The results demonstrated that this compound could effectively disrupt bacterial communication pathways, which are essential for biofilm formation and pathogenicity.

Research on Acetylcholinesterase Inhibition

In a separate investigation focusing on benzothiazole derivatives, compounds similar to this compound were synthesized and tested for their AChE inhibitory activities. The findings indicated that modifications to the benzothiazole structure could enhance inhibitory potency against AChE, providing insights into potential therapeutic applications for cognitive disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Methoxybenzo[d]thiazole-2-thiol derivatives?

  • Answer : A microwave-assisted synthesis route is commonly employed, starting with o-haloanilines and utilizing copper(II) bromide as a catalyst. The reaction of benzo[d]thiazole-2-thiol with substituted 2-bromo-1-arylethan-1-ones under microwave irradiation yields derivatives with high purity (81–89% yield) and consistent melting points (160–208°C) . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS ensures structural validation.

Q. How are structural and purity parameters validated for this compound class?

  • Answer : Multinuclear NMR spectroscopy (1H^1H, 13C^{13}C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structures. Elemental analysis and melting point determination are used to assess purity. For example, benzo[d]thiazole-2-thiol derivatives exhibit distinct 1H^1H-NMR signals for methoxy groups (~3.8 ppm) and aromatic protons (~6.5–8.0 ppm) .

Advanced Research Questions

Q. What molecular docking strategies elucidate the interaction of this compound derivatives with bacterial quorum-sensing (QS) targets?

  • Answer : AutoDock Vina is used to dock derivatives into the LasR receptor (PDB ID: 2UV0) of Pseudomonas aeruginosa. Compounds 3, 6, and 7 exhibit binding energies of -8.80 kcal/mol, surpassing the reference 4-NPO (-6.00 kcal/mol). Key interactions include π-sulfur bonds with ASP-73 and hydrophobic contacts with TRP-60/LEU-36 . However, discrepancies between docking scores and experimental QS inhibition (e.g., 4-NPO outperforming derivatives) suggest physicochemical properties (e.g., solubility, logP) influence activity .

Q. How do cytotoxicity assays inform the druggability of these compounds?

  • Answer : The MTT assay on HeLa cells reveals moderate cytotoxicity. At 200 mg/mL, viability remains >60% for compounds 3, 6, and 6. Compound 7 shows 70% viability at 300 mg/mL, correlating with its anti-biofilm efficacy. Dose-dependent toxicity (e.g., 400 mg/mL for compound 6) highlights the need for concentration optimization in therapeutic applications .

Q. Why do some derivatives selectively inhibit the LasB QS system but not PqsR in P. aeruginosa?

  • Answer : Selectivity arises from structural compatibility with the LasR binding pocket. Compounds 3, 6, and 7 inhibit LasB with IC50_{50} values of 45.5–182.2 µg/mL but show no PqsR activity. Computational models suggest steric hindrance or mismatched hydrogen-bonding motifs in PqsR prevent binding .

Q. How is anti-biofilm activity quantified, and what are the limitations?

  • Answer : Biofilm mass is measured via crystal violet staining after 48-hour P. aeruginosa incubation. Compound 7 achieves 70% inhibition at 300 µg/mL without bactericidal effects (OD450_{450} remains stable). However, high concentrations (250–400 µg/mL) limit oral administration potential, favoring topical use .

Q. Data Contradictions and Mechanistic Insights

Q. How do computational predictions align with experimental QS inhibition data?

  • Answer : Despite superior docking scores for derivatives (e.g., -8.80 kcal/mol vs. 4-NPO’s -6.00 kcal/mol), 4-NPO shows stronger QS inhibition experimentally. This paradox is attributed to differences in solubility and membrane permeability, calculated via ESOL and SwissADME models. For instance, derivatives with high topological polar surface area (>90 Ų) exhibit poor gastrointestinal absorption .

Q. What role does the methoxy group play in bioactivity?

  • Answer : The methoxy group enhances lipophilicity (logP ~3.5) and stabilizes aromatic interactions in the LasR pocket. However, substituent positioning (e.g., para vs. ortho) affects steric compatibility. Derivatives with para-methoxy groups show better biofilm inhibition due to optimized π-π stacking .

Q. Methodological Recommendations

  • For cytotoxicity : Use 3D cell cultures or primary cells to better mimic in vivo conditions.
  • For docking studies : Include molecular dynamics simulations to assess binding stability over time.
  • For biofilm assays : Combine crystal violet with confocal microscopy to evaluate structural disruption.

Properties

IUPAC Name

5-methoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-10-5-2-3-7-6(4-5)9-8(11)12-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPITNFDYXOKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204222
Record name 5-Methoxybenzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55690-60-3
Record name 2-Mercapto-5-methoxybenzothiazole
Source CAS Common Chemistry
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Record name 5-Methoxybenzothiazole-2(3H)-thione
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Record name 5-Methoxybenzothiazole-2(3H)-thione
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Record name 5-methoxybenzothiazole-2(3H)-thione
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methoxybenzo[d]thiazole-2-thiol
5-Methoxybenzo[d]thiazole-2-thiol
5-Methoxybenzo[d]thiazole-2-thiol
5-Methoxybenzo[d]thiazole-2-thiol
5-Methoxybenzo[d]thiazole-2-thiol
5-Methoxybenzo[d]thiazole-2-thiol

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